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Compound of Interest

Compound Name: 6-Chloroquinoline-8-carbaldehyde

CAS No.: 22934-45-8

Cat. No.: B2756766 Get Quote

Executive Summary & Compound Significance
6-Chloroquinoline-8-carbaldehyde is a critical heterocyclic intermediate employed primarily

in the synthesis of Schiff base ligands and pharmaceutical active ingredients (APIs), including

antimalarial and antiviral candidates (e.g., Lassa fever inhibitors). Its dual functionality—a

lipophilic chloro-substituted quinoline core coupled with a reactive formyl group—dictates a

specific solubility profile that balances organic solubility with potential for hydrogen bonding.

This guide provides a predictive solubility landscape based on structural analogs (e.g., 6-

chloroquinoline, cloxiquine) and details the Laser Monitoring Method, the industry-standard

protocol for generating precise mole-fraction solubility curves when literature data is sparse.

Physicochemical Context & Structural Analysis[1]
To understand the solubility behavior of 6-Chloroquinoline-8-carbaldehyde, we must

deconstruct its molecular architecture.
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Feature Chemical Nature Impact on Solubility

Quinoline Core Aromatic, Planar, Hydrophobic

Promotes solubility in non-

polar and aromatic solvents

(Toluene, Benzene).

6-Chloro Substituent
Lipophilic, Electron-

withdrawing

Increases

(approx. 2.7–3.0), significantly

reducing water solubility and

enhancing affinity for

chlorinated solvents (DCM,

CHCl

).

8-Carbaldehyde Group Polar, H-Bond Acceptor

Introduces a dipole moment.

Facilitates solubility in polar

aprotic solvents (DMSO, DMF)

and moderate solubility in

alcohols (MeOH, EtOH) via

dipole-dipole interactions.

Predicted Solubility Ranking
Based on "Like Dissolves Like" principles and analog data (e.g., 5-chloro-8-hydroxyquinoline),

the predicted solubility hierarchy at 298.15 K is:

Chlorinated Solvents (High) > Polar Aprotic (High) > Aromatic (Mod-High) > Alcohols (Mod) >

Water (Insoluble)

Quantitative Solubility Estimates (Predictive)
Note: Values are estimated based on structural analogs and standard thermodynamic models.
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Solvent Class
Representative
Solvent

Predicted Solubility
Primary Interaction
Mechanism

Chlorinated Chloroform / DCM
Very High (>100

mg/mL)

Dispersion forces &

-Cl interactions

Polar Aprotic DMSO / DMF High (>80 mg/mL)
Dipole-dipole &

Carbonyl interactions

Ethers THF / 1,4-Dioxane Good (>50 mg/mL)
Ether oxygen lone pair

interactions

Alcohols Ethanol / Methanol
Moderate (10–40

mg/mL)

Weak H-bonding

(Aldehyde O as

acceptor)

Aqueous Water
Insoluble (<0.1

mg/mL)

Hydrophobic effect

dominates

Experimental Protocol: Laser Monitoring Method
As direct literature tables for this specific isomer are rare, researchers must often determine the

precise solubility curve for process optimization (e.g., crystallization). The Laser Monitoring

Method is the gold standard for this analysis, offering higher accuracy than the static shake-

flask method.

Principle
The method detects the "disappearance" of the solid phase. A laser beam passes through a

suspension of the solute in a solvent. As the temperature rises, the solid dissolves, increasing

light transmission. The temperature at which transmission maximizes (or scattering minimizes)

is the saturation temperature (

) for that specific mass fraction.

Step-by-Step Workflow
Equipment Required:
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Jacketed glass vessel (50–100 mL) with precision temperature control (

K).

Laser monitoring system (e.g., focused laser diode + photodetector).

Magnetic stirrer.

Analytical balance (

g).

Protocol:

Preparation: Weigh a precise mass of 6-Chloroquinoline-8-carbaldehyde (

) and solvent (

) into the vessel.

Initial State: Set temperature to 278.15 K. The mixture should be a turbid suspension (low

laser transmission).

Heating Ramp: Increase temperature slowly (e.g., 2 K/hour) while stirring at constant speed

(400 rpm).

Detection: Continuously record laser intensity. The point of inflection where intensity

stabilizes at maximum indicates complete dissolution.

Iteration: Repeat with varying mass fractions to construct the full

vs.

curve.

Workflow Visualization
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Figure 1: Laser Monitoring Solubility Determination Workflow
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Thermodynamic Modeling & Analysis
Once experimental data (

vs

) is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy

, Entropy

).[1] This validates the data and allows for interpolation.

Modified Apelblat Equation
This is the most accurate model for quinoline derivatives in organic solvents.

: Mole fraction solubility.

: Absolute temperature (K).[1][2][3]

: Empirical model parameters derived from regression.

Thermodynamic Calculation
Using the Van't Hoff analysis, the apparent standard enthalpy of solution is calculated as:

Interpretation Guide:

Positive

: Endothermic dissolution (Solubility increases with T). Expected for 6-Chloroquinoline-8-
carbaldehyde.[4][5][6]
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Positive

: Entropy-driven process (Disorder increases upon dissolving).

Application: Solvent Selection for Synthesis
Schiff Base Formation

Preferred Solvent:Ethanol (Abs.) or Methanol.

Rationale: While solubility is only "Moderate" at room temperature, it increases significantly

at reflux (

C). The protic nature of alcohols catalyzes the imine formation (dehydration step) better than
aprotic solvents like THF.

Protocol: Dissolve the aldehyde in hot ethanol; add the amine. The product (Schiff base)

often precipitates upon cooling, driving the equilibrium forward.

Coupling Reactions (e.g., Suzuki, Sonogashira)
Preferred Solvent:THF or 1,4-Dioxane.

Rationale: High solubility ensures the halide (Cl) is accessible to the Palladium catalyst.

These solvents also coordinate well with metal catalysts, stabilizing the active species.

References
Solubility Modeling of Quinoline Derivatives

Title: Solubility modeling, solvent effect and mixing properties of 5-chloro-8-
hydroxyquinoline.
Source: Journal of Molecular Liquids (via ResearchG
Context: Provides the foundational thermodynamic models (Apelblat)

(Analogous methodology reference).
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Title: An automated system for determining drug solubility based on laser monitoring
technique.
Source: N
Context: Validates the experimental protocol described in Section 3.

Compound Identification & Properties

Title: 6-Chloroquinoline-8-carbaldehyde (CAS 22934-45-8) Entry.[4][5][6][7]

Source: Accela ChemBio / PubChem.

Context: Verification of CAS, structure, and physical state.[8][9]

(Base Quinoline Data)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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